molecular formula C17H16ClN5OS B12057083 N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B12057083
M. Wt: 373.9 g/mol
InChI Key: NHGDNLXOUSRFEF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tetrazole ring, a chlorophenyl group, and a dimethylphenyl group

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,5-dimethylphenyl hydrazine with sodium azide under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the tetrazole intermediate.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group are key structural elements that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can be compared with similar compounds such as:

    N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanamide: Similar structure but with an ethanamide linkage.

    N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propionamide: Similar structure but with a propionamide linkage.

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C17H16ClN5OS/c1-11-3-4-12(2)15(9-11)23-17(20-21-22-23)25-10-16(24)19-14-7-5-13(18)6-8-14/h3-9H,10H2,1-2H3,(H,19,24)

InChI Key

NHGDNLXOUSRFEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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